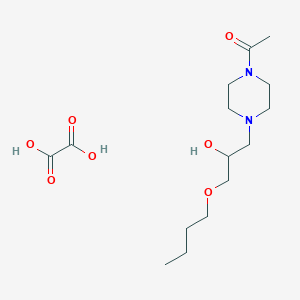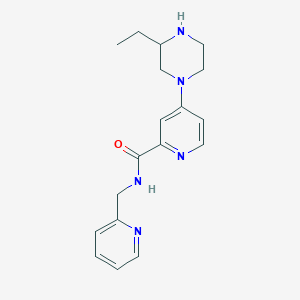
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt), also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a salt form of a propanolamine derivative that has been synthesized through a specific method.
Wirkmechanismus
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) covalently modifies the active site of enzymes by forming a covalent bond with the nucleophilic residues in the active site. This modification results in the inhibition of enzyme activity, allowing for the identification and quantification of active enzymes in a given sample. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been shown to be a reversible inhibitor, meaning that the inhibition can be reversed by removing the compound from the sample.
Biochemical and Physiological Effects:
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been shown to have a specific effect on the activity of enzymes in biological systems. The inhibition of enzyme activity by 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) can result in a wide range of biochemical and physiological effects, depending on the specific enzyme being studied. For example, the inhibition of proteases by 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) can result in the accumulation of protein substrates, leading to changes in cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has several advantages for lab experiments, including its high specificity for enzyme activity, its reversible inhibition, and its ability to be applied in a wide range of biological systems. However, there are also limitations to the use of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt), including the potential for off-target effects and the need for specific instrumentation to detect and quantify enzyme activity.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) in scientific research. One potential direction is the development of new 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) analogs with improved specificity and sensitivity for enzyme activity. Another direction is the application of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) in new biological systems, including in vivo models and clinical samples. Additionally, the combination of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) with other chemical probes and imaging techniques may provide new insights into the activity of enzymes in complex biological systems.
Synthesemethoden
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) is synthesized through a specific method that involves the reaction of 4-acetyl-1-piperazine with 3-butoxy-2-propanol in the presence of ethanedioic acid. The resulting compound is then purified and converted into its salt form. This synthesis method has been reported to yield high purity 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) with good yields.
Wissenschaftliche Forschungsanwendungen
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been widely used as a chemical probe to study the activity of enzymes in complex biological systems. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) is a reversible inhibitor that covalently modifies the active site of enzymes, allowing for the identification and quantification of active enzymes in a given sample. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been used to study a wide range of enzymes, including proteases, kinases, and phosphatases, and has been applied in various biological systems, including cells, tissues, and whole organisms.
Eigenschaften
IUPAC Name |
1-[4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.C2H2O4/c1-3-4-9-18-11-13(17)10-14-5-7-15(8-6-14)12(2)16;3-1(4)2(5)6/h13,17H,3-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEOUPBTBXJHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C(=O)C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)

![N-(3-methoxypropyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311295.png)
![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)
![3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5311315.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)

![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)
![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)